4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
Overview
Description
Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, are well-known nitrogen-containing heterocyclic compounds that play significant roles in medicinal and pharmaceutical applications. They are characterized by their molecular structure and the presence of nitrogen atoms within the ring, which contributes to their chemical properties and reactivity (Gandhi et al., 2016).
Synthesis Analysis
The synthesis of Pyrido[3,4-d]pyrimidines typically involves multistep chemical reactions. For example, the compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was synthesized through a route that has general applicability for the preparation of many 6-substituted pyrido[2,3-d]pyrimidines (Grivsky et al., 1980).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, is confirmed by single crystal X-ray diffraction studies. These compounds typically crystallize in various space groups with significant intermolecular interactions, contributing to the stability of the crystal packing. Weak but significant interactions like C–H···O, C–H···F, and π–π are involved in the structural stability (Gandhi et al., 2016).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including substitutions and cyclization, to form more complex structures. For instance, chloro and fluoro substituents on the pyrimidine ring can participate in nucleophilic substitutions. The reactivity of the carbonyl group in pyrimidine-4-ones has been studied, showing transformations into substituted pyrimidines (de Melo et al., 1992).
Scientific Research Applications
Biological Activity Studies :
- In the study of novel pyrimidine derivatives, one compound exhibited potent anti-inflammatory and analgesic activities, highlighting the significance of substituents in determining these activities. The chlorophenyl substitution in particular showed promising results (Muralidharan, James Raja, & Deepti, 2019).
Synthesis and Antitumor Activity :
- A synthesis process for a specific pyrido[2,3-d]pyrimidine, BW301U, revealed its potent inhibitory effect on mammalian dihydrofolate reductase, and significant activity against Walker 256 carcinosarcoma in rats, indicating its potential as an antitumor agent (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Quantum Chemical Calculations and Crystal Structure :
- Quantum chemical calculations and Hirshfeld surface analysis were used to study pyrimidine derivatives, revealing insights into the role of specific atoms in intermolecular interactions. This research enhances understanding of molecular conformation and pharmacological effects (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Fluorous Synthesis of Pyrimidines :
- A fluorous synthesis method for disubstituted pyrimidines was developed, employing a fluorous chain as a phase tag for intermediate and product purification, showcasing an innovative approach in pyrimidine synthesis (Zhang, 2003).
Anti-DNA Viral Activities :
- The synthesis and evaluation of novel pyrrolo[2,3-d]pyrimidine nucleosides demonstrated significant anti-human cytomegalovirus and anti-hepatitis B virus activities in vitro, presenting a potential avenue for antiviral drug development (Bhattacharya, Ojwang, Rando, Huffman, & Revankar, 1995).
Cross-Coupling Reactions in Pyrimidines :
- The stannylation reaction and cross-couplings in pyrimidines were investigated, leading to new methods for forming carbon-carbon bonds in pyrimidine compounds, which could be pivotal for pharmaceutical development (Majeed, Antonsen, Benneche, & Undheim, 1989).
Future Directions
Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-chloro-6-fluoropyrido[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWFUQALPUPAER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443359 | |
Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoropyrido[3,4-D]pyrimidine | |
CAS RN |
175357-98-9 | |
Record name | 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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